molecular formula C9H8N10O B2684070 2-(1H-1,2,3,4-tetrazol-1-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide CAS No. 1428359-30-1

2-(1H-1,2,3,4-tetrazol-1-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide

Cat. No.: B2684070
CAS No.: 1428359-30-1
M. Wt: 272.232
InChI Key: KLONUUFMFITFRB-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at the 4-position with an acetamide group bearing a 1H-1,2,3,4-tetrazole moiety and at the 6-position with a 1H-1,2,4-triazole (Figure 1). Its synthesis likely follows methods analogous to azole-substituted acetamide derivatives, where halogen atoms on pyrimidine or benzothiazole scaffolds are replaced with heterocycles via nucleophilic substitution (e.g., refluxing in DMF with NaOH) .

Properties

IUPAC Name

2-(tetrazol-1-yl)-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N10O/c20-9(2-18-6-13-16-17-18)15-7-1-8(12-4-11-7)19-5-10-3-14-19/h1,3-6H,2H2,(H,11,12,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLONUUFMFITFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1N2C=NC=N2)NC(=O)CN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3,4-tetrazol-1-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide typically involves the formation of the tetrazole and triazole rings followed by their integration into the final compound. One common method involves the cyclization of glycine, potassium azide, and triethyl orthoformate in acetic acid at 80°C for 2 hours to form tetrazole acetic acid .

Industrial Production Methods

Industrial production methods for such compounds often involve continuous flow processes that are atom-economical, highly selective, and environmentally benign. These methods ensure efficient construction of the triazole ring under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3,4-tetrazol-1-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The tetrazole and triazole rings can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Anti-Cancer Properties

Research has indicated that compounds containing tetrazole and triazole moieties exhibit significant anti-cancer activities. The specific compound under discussion has been synthesized and tested for its ability to inhibit tumor cell growth. For example, derivatives of similar structures have shown promising results against various cancer cell lines, including breast and lung cancers.

A study highlighted the synthesis of triazole-based compounds that demonstrated inhibitory effects on tubulin polymerization, which is crucial for cancer cell proliferation. Such compounds can disrupt the normal function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . The structure–activity relationship (SAR) studies further elucidate how modifications to the triazole or tetrazole components can enhance potency against specific cancer types.

Antimicrobial Activity

Inhibition of Pathogenic Microorganisms

The compound has also been evaluated for its antimicrobial properties. Similar tetrazole-containing compounds have shown efficacy against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or inhibition of specific enzymes critical for microbial survival .

For instance, studies have demonstrated that tetrazole derivatives can inhibit the growth of Mycobacterium tuberculosis, showcasing their potential as anti-tuberculosis agents. The ability to modify the structure allows for a tailored approach in enhancing antimicrobial activity while minimizing toxicity to human cells.

Coordination Chemistry

Metal Complexation

The coordination chemistry involving this compound has been explored as well. Research indicates that the compound can form stable complexes with transition metals such as zinc(II) and copper(II). These metal complexes often exhibit enhanced biological activities compared to their non-complexed counterparts. For example, zinc complexes of tetrazole derivatives have shown improved stability and bioavailability, making them suitable candidates for further pharmacological studies .

Structure–Activity Relationship (SAR) Studies

Optimization of Biological Activity

The exploration of SAR is crucial in understanding how structural variations affect biological activity. In the case of 2-(1H-1,2,3,4-tetrazol-1-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide, modifications to the pyrimidine or triazole rings have been systematically studied to identify optimal configurations that maximize anti-cancer and antimicrobial efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3,4-tetrazol-1-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The target’s pyrimidine core offers a planar, electron-deficient system, contrasting with benzothiazole or thieno-pyrimidine derivatives that incorporate sulfur for altered electronic profiles .
  • Tetrazole vs. Triazole : Tetrazoles (pKa ~4.9) act as carboxylic acid bioisosteres, enhancing solubility at physiological pH, while triazoles contribute to π-π stacking and metal coordination .

Comparison of Yields :

  • Benzothiazole derivatives (e.g., compounds 5a–m) achieved 65–85% yields after azole substitution .
  • Thieno-pyrimidine triazole derivatives required Cu(I)-catalyzed click chemistry, yielding 70–90% .

Physicochemical and Crystallographic Properties

  • Molecular Weight : The target compound’s molecular weight (~350–400 g/mol) is comparable to benzothiazole derivatives (e.g., compound 8a: Mr = 413.45) .
  • Solubility: Tetrazole’s ionizable nature may improve aqueous solubility relative to non-azole analogs. ’s triazole-containing analog crystallized as a dichloromethane solvate, suggesting moderate polarity .
  • Crystal Packing : Triazole and tetrazole rings often participate in hydrogen-bonding networks, stabilizing crystal lattices .

Biological Activity

The compound 2-(1H-1,2,3,4-tetrazol-1-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide is a hybrid molecule that incorporates two significant heterocyclic systems: tetrazole and triazole. These structures are known for their diverse biological activities, particularly in antifungal and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure

The molecular formula of the compound is C11H12N8OC_{11}H_{12}N_{8}O, featuring a tetrazole ring and a triazole-pyrimidine moiety. The structural arrangement contributes to its potential biological interactions.

Biological Activity Overview

The biological activities of tetrazole and triazole derivatives have been extensively studied. The following sections summarize key findings regarding the activity of the compound in various biological contexts.

Antifungal Activity

Recent studies have highlighted the antifungal potential of triazole derivatives. Triazoles are known to inhibit the enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. This inhibition leads to the accumulation of toxic sterols, disrupting fungal cell membrane integrity .

Table 1: Antifungal Activity of Similar Compounds

Compound NameTarget FungiMIC (μg/mL)Reference
FluconazoleCandida albicans0.5Blokhina et al., 2022
VoriconazoleAspergillus fumigatus0.25Blokhina et al., 2022
Compound ACandida albicans0.125PMC8964166
Compound BCryptococcus neoformans0.5PMC8964166

Anticancer Activity

Tetrazole and triazole derivatives have shown promise in anticancer research. For instance, compounds containing these moieties have been evaluated against various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study on a related triazole compound demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 27.3 μM . This suggests that similar derivatives may exhibit comparable or enhanced efficacy.

Table 2: Cytotoxicity Data of Related Compounds

Compound NameCell LineIC50 (μM)Reference
Compound CMCF-727.3PMC7412134
Compound DHCT-1166.2PMC7412134
Compound EBel-740243.4PMC7412134

The mechanisms underlying the biological activities of tetrazole and triazole compounds often involve:

  • Inhibition of Enzymatic Pathways: Many derivatives act by inhibiting specific enzymes critical for fungal survival or cancer cell proliferation.
  • DNA Interaction: Some compounds may intercalate with DNA or interfere with its replication processes.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the tetrazole and triazole rings can significantly influence biological activity. For example, substituents at specific positions on the triazole ring have been linked to enhanced antifungal potency .

Q & A

Q. What are the key steps in synthesizing 2-(1H-1,2,3,4-tetrazol-1-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide, and how can side reactions be minimized?

  • Answer : The synthesis typically involves: (i) Formation of the pyrimidine core via cyclization reactions. (ii) Sequential coupling of tetrazole and triazole moieties using condensation or Suzuki-Miyaura cross-coupling. To minimize side reactions, employ inert atmospheres (N₂/Ar), controlled temperatures (0–5°C for sensitive steps), and catalysts like Pd(PPh₃)₄. Ultrasonic-assisted synthesis or continuous flow reactors can enhance efficiency and reduce byproducts .

Q. Which spectroscopic methods are essential for confirming the compound’s structural integrity?

  • Answer : Use ¹H/¹³C NMR to verify proton environments and carbon frameworks, HRMS for molecular weight confirmation, and IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Discrepancies in spectra should be resolved with 2D NMR (COSY, HSQC) to assign regioisomers or tautomers .

Q. What preliminary assays are recommended to screen the compound’s biological activity?

  • Answer : Start with in vitro kinase inhibition assays (e.g., EGFR or VEGFR2) using fluorescence-based protocols. Pair this with cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7). Ensure consistency in solvent (DMSO concentration <0.1%) and positive controls (e.g., staurosporine) .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize the compound’s synthesis and characterization?

  • Answer : Apply response surface methodology (RSM) to model reaction parameters (temperature, catalyst loading, solvent ratio). For example, a Central Composite Design (CCD) can identify optimal conditions for coupling efficiency. Use ANOVA to validate models and reduce experimental runs by 40–60% while maintaining robustness .

Q. What computational strategies predict the compound’s binding affinity to kinase targets?

  • Answer : Perform molecular docking (AutoDock Vina, Glide) to simulate interactions with kinase ATP-binding pockets. Validate with molecular dynamics (MD) simulations (AMBER/NAMD) over 100 ns to assess stability. Cross-reference with experimental IC₅₀ values and mutagenesis data to refine docking poses .

Q. How should researchers resolve contradictions in reported biological activities across studies?

  • Answer : Discrepancies often arise from assay variability (e.g., cell line selection, ATP concentrations). Address this by: (i) Replicating assays under standardized protocols (e.g., CLIA guidelines). (ii) Testing structural analogs (e.g., fluorinated vs. chlorinated derivatives) to isolate substituent effects. (iii) Using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What methodologies enhance the compound’s pharmacokinetic profile for in vivo studies?

  • Answer : Modify the tetrazole/triazole moieties to improve solubility (e.g., PEGylation) or reduce metabolic clearance. Use prodrug strategies (e.g., esterification of the acetamide group) and validate via in vitro microsomal stability assays (human liver microsomes, HLMs). Monitor bioavailability using LC-MS/MS in rodent plasma .

Q. How can researchers design interaction studies to map the compound’s binding to biological targets?

  • Answer : Employ surface plasmon resonance (SPR) for real-time kinetics (KD, kon/koff) and isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS). Pair with X-ray crystallography or cryo-EM to resolve binding conformations. Cross-validate with in silico alanine scanning .

Q. What advanced purification techniques ensure high purity for mechanistic studies?

  • Answer : Use preparative HPLC with C18 columns (gradient: 10–90% acetonitrile in 0.1% TFA) for >98% purity. For scale-up, employ continuous chromatography (Simulated Moving Bed, SMB). Characterize impurities via LC-HRMS and assign structures using MS/MS fragmentation .

Q. How do reaction fundamentals inform scalable synthesis in reactor design?

  • Answer : Apply reaction engineering principles (e.g., mass transfer limitations in biphasic systems) to optimize mixing. Use microreactors for exothermic steps (e.g., tetrazole cyclization) to improve heat dissipation. Model kinetics via in situ FTIR or Raman spectroscopy for real-time monitoring .

Methodological Tables

Parameter Optimized Condition Reference
Coupling Reaction Temperature25°C (Pd(PPh₃)₄, DMF/H₂O)
HPLC Purification Gradient10–90% MeCN in 0.1% TFA, 20 min
Docking SoftwareAutoDock Vina (ΔG ≤ -9 kcal/mol)

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